molecular formula C23H22N4O4 B3312628 3,5-dimethoxy-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide CAS No. 946323-02-0

3,5-dimethoxy-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide

Cat. No.: B3312628
CAS No.: 946323-02-0
M. Wt: 418.4 g/mol
InChI Key: YWTMZROICVUHMB-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide is a heterocyclic compound featuring a benzamide core linked to an imidazo[1,2-b]pyridazine moiety. The structure includes methoxy groups at the 3- and 5-positions of the benzamide ring and a methoxy-substituted imidazopyridazine system.

Properties

IUPAC Name

3,5-dimethoxy-N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-14-5-6-15(20-13-27-21(24-20)7-8-22(26-27)31-4)11-19(14)25-23(28)16-9-17(29-2)12-18(10-16)30-3/h5-13H,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTMZROICVUHMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=CC(=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

a. Imidazopyridazine Derivatives

  • 3,4-Diethoxy-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide (): This compound shares the imidazopyridazine core and 2-methylphenyl linkage but substitutes the benzamide’s 3,5-dimethoxy groups with 3,4-diethoxy.
  • VEGFR Inhibitor (): A patent describes a compound with an imidazopyridazine core linked to a cyclopropylcarbonylamino group. This substitution likely improves target binding affinity, highlighting the role of substituents in modulating kinase inhibition efficacy .

b. Indenothiazole Derivatives (): Compounds such as 3,5-dimethoxy-N-(6-methoxy-8H-indeno[1,2-d]thiazol-2-yl)benzamide (7d) and N-(6-chloro-8H-indeno[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide (7e) replace the imidazopyridazine with an indenothiazole system. These derivatives exhibit moderate yields (39–47%) and were evaluated as SARS-CoV-2 inhibitors. The indenothiazole core may confer distinct electronic properties compared to imidazopyridazine, influencing antiviral activity .

Research Findings and Implications

  • Structural Optimization: The imidazopyridazine core in the target compound offers a balance between rigidity and solubility, whereas indenothiazole derivatives () may prioritize antiviral activity.
  • Substituent Trade-offs : Methoxy groups improve solubility but may reduce metabolic stability compared to chloro or fluoro substituents .
  • Synthetic Challenges : Lower yields in halogenated or multi-substituted derivatives (e.g., 7i ) suggest the need for improved catalytic systems or protecting group strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dimethoxy-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
3,5-dimethoxy-N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)benzamide

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